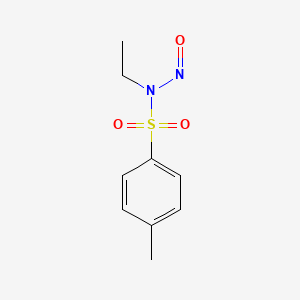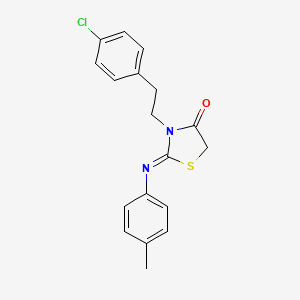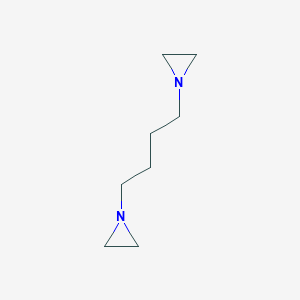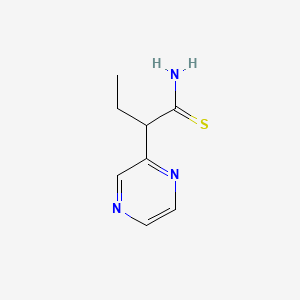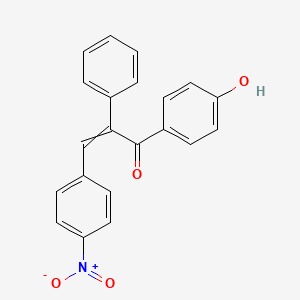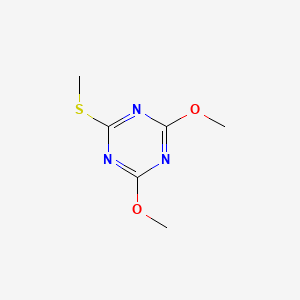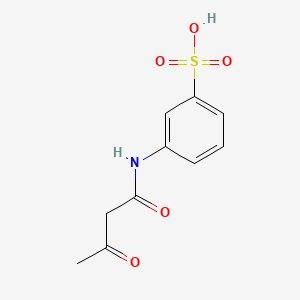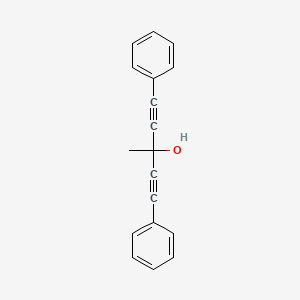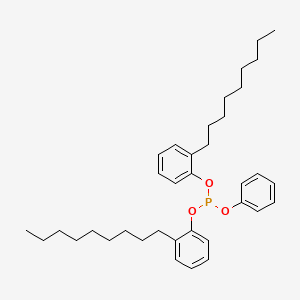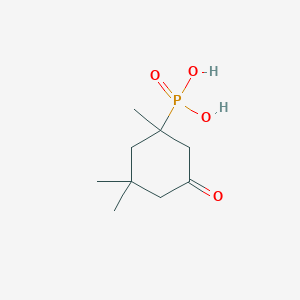
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is a unique organic compound characterized by its diazido and tert-butyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common azidating agents include sodium azide and trimethylsilyl azide. The reaction is usually performed in a solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Safety measures are crucial due to the explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the diazido groups into amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the azido groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexa-diene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and explosives.
Wirkmechanismus
The mechanism of action of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Di-tert-butyl-1,4-benzoquinone: A related compound with similar structural features but lacks azido groups.
3,5-Di-tert-butyl-o-benzoquinone: Another quinone derivative with tert-butyl groups but different substitution patterns.
Uniqueness
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both azido and tert-butyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring specific chemical transformations .
Eigenschaften
CAS-Nummer |
29342-21-0 |
|---|---|
Molekularformel |
C14H18N6O2 |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
2,5-diazido-3,6-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N6O2/c1-13(2,3)7-9(17-19-15)12(22)8(14(4,5)6)10(11(7)21)18-20-16/h1-6H3 |
InChI-Schlüssel |
IKPZTVQMWPXVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)N=[N+]=[N-])C(C)(C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


